N-pentylhexanamide

Descripción general

Descripción

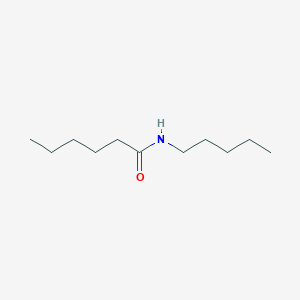

N-pentylhexanamide is an organic compound with the molecular formula C11H23NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by a pentyl group attached to the nitrogen atom and a hexanoyl group attached to the carbonyl carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-pentylhexanamide can be synthesized through the Beckmann rearrangement of ketoximes. This reaction involves the conversion of ketoximes to amides using reagents such as phenyl dichlorophosphate in acetonitrile at ambient temperature . The reaction proceeds efficiently under mild conditions, yielding the desired amide in moderate to high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the continuous flow method, which allows for the rapid and practical synthesis of N-protected amino ketones. This method utilizes a nucleophilic reaction of Weinreb amides with Grignard or organic lithium reagents under mild conditions . The continuous flow method is advantageous for large-scale production due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-pentylhexanamide undergoes various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can yield primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Hexanoic acid and pentanoic acid.

Reduction: N-pentylamine and hexylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-pentylhexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of N-pentylhexanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate pantothenate biosynthesis by forming a complex with activated aspartate decarboxylase and PanZ, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate . This interaction disrupts the biosynthesis of coenzyme A, exhibiting antibiotic activity against certain bacteria.

Comparación Con Compuestos Similares

Similar Compounds

- N-hexylpentanamide

- N-butylhexanamide

- N-pentylbutanamide

Comparison

N-pentylhexanamide is unique due to its specific molecular structure, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of solubility, boiling point, and interaction with biological targets. For example, its antibiotic activity is enhanced against certain bacteria due to its ability to form specific complexes that disrupt essential biosynthetic pathways .

Actividad Biológica

N-pentylhexanamide, a member of the N-alkyl amides, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and polymer science. This article explores the biological activity of this compound, summarizing key findings from recent research, case studies, and relevant data.

This compound is an organic compound with the chemical formula . It features a pentyl group attached to a hexanamide backbone, which contributes to its unique properties and biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study investigating the efficacy of various N-alkyl amides, this compound demonstrated significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results showed that this compound effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases. The antioxidant activity was quantified and compared against ascorbic acid as a control, revealing that this compound exhibited a scavenging effect approximately 1.4 times higher than that of ascorbic acid .

3. Cytotoxicity Studies

Cytotoxic effects of this compound were assessed on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The compound displayed dose-dependent cytotoxicity, with IC50 values indicating significant cell death at concentrations as low as 25 µM. These findings suggest that this compound may have potential as an anticancer agent .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored in several studies:

- Antimicrobial Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Mechanism : The radical scavenging ability is attributed to the presence of functional groups capable of donating hydrogen atoms to free radicals, thus neutralizing them.

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells may be linked to the activation of caspase pathways, promoting programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 32 µg/mL, demonstrating effective inhibition similar to that observed with conventional antibiotics .

Case Study 2: Antioxidant Potential

A comparative analysis involving several derivatives of N-alkyl amides highlighted that this compound had superior antioxidant properties compared to its counterparts. This study emphasized the importance of alkyl chain length in modulating antioxidant activity .

Data Summary Table

Propiedades

IUPAC Name |

N-pentylhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-5-7-9-11(13)12-10-8-6-4-2/h3-10H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXMMWUINGKUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.